
4,5-Dimethyl-6-(3-methylidenepiperidin-1-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Pyrimidines can be synthesized through various methods. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
The molecular structure of pyrimidines is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The exact structure of “4,5-Dimethyl-6-(3-methylidenepiperidin-1-yl)pyrimidine” could not be found.Chemical Reactions Analysis
Pyrimidines undergo various chemical reactions. For example, they can react with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex to form various pyrimidine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidines depend on their specific structure. Generally, they are stable compounds that are soluble in organic solvents .科学的研究の応用
Synthesis and Characterization
The compound 4,5-Dimethyl-6-(3-methylidenepiperidin-1-yl)pyrimidine, while not directly cited, belongs to a broader class of pyrimidine derivatives that have been extensively studied for various applications in scientific research. Pyrimidine derivatives have been synthesized through various methods, including microwave irradiative cyclocondensation, showcasing their potential in creating heterocyclic compounds with promising biological activities. The structural and electronic properties of these compounds are often characterized using density functional theory (DFT) and time-dependent DFT (TDDFT), highlighting their relevance in fields such as nonlinear optics (NLO) and pharmacology (Hussain et al., 2020).
Biological and Medicinal Applications
Pyrimidine derivatives exhibit a range of biological activities, making them of interest in the development of new therapeutic agents. Some derivatives have been evaluated for their insecticidal and antibacterial potentials, demonstrating significant activity against various bacterial strains and insects (Deohate & Palaspagar, 2020). This showcases the potential of such compounds in addressing agricultural pests and microbial infections.
Photophysical and Photochemical Properties
The photophysical and photochemical properties of pyrimidine derivatives, particularly those related to DNA photosensitizers, have been explored. These studies provide insights into the mechanisms of DNA damage and repair, highlighting the relevance of pyrimidine derivatives in understanding the effects of UV radiation on genetic material and their potential applications in photodynamic therapy (Vendrell-Criado et al., 2016).
Antioxidant Properties
Research has also focused on the antioxidant properties of pyrimidine derivatives, with studies demonstrating their capacity to modulate oxidative stress. This property is crucial for potential applications in preventing or treating conditions associated with oxidative damage, further underscoring the versatility of pyrimidine derivatives in medicinal chemistry (Grabovskii et al., 2018).
作用機序
Target of Action
Similar compounds, such as triazole-pyrimidine hybrids, have been studied for their neuroprotective and anti-neuroinflammatory properties . These compounds have shown promising results in inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in human microglia cells .
Mode of Action
Related compounds have shown to interact with active residues of atf4 and nf-kb proteins . This interaction leads to the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Biochemical Pathways
Related compounds have shown to inhibit the nf-kb inflammatory pathway , which plays a crucial role in regulating the immune response to infection.
Result of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties . They have shown to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4,5-dimethyl-6-(3-methylidenepiperidin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3/c1-9-5-4-6-15(7-9)12-10(2)11(3)13-8-14-12/h8H,1,4-7H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWSKOFPFFEOFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCCC(=C)C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-amino-2-[(5-bromopyridin-3-yl)carbonyl]-1,2-oxazol-3(2H)-one](/img/structure/B2365827.png)

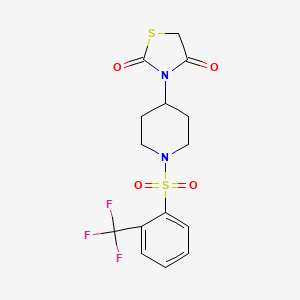
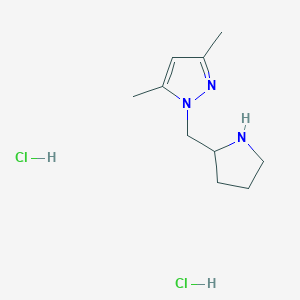
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2365831.png)
![2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2365833.png)
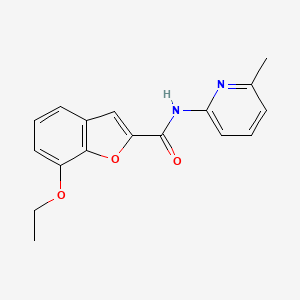
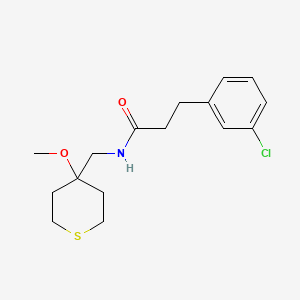
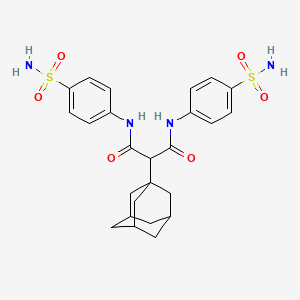
![2-[Methyl({[4-(prop-2-yn-1-yl)morpholin-2-yl]methyl})amino]acetamide](/img/structure/B2365840.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2365841.png)
![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2365843.png)

![N-[[2-(2-Methylpropyl)phenyl]methyl]prop-2-enamide](/img/structure/B2365850.png)